Degradation Potency (DC50) of PROTAC NAMPT Degrader-1 in A2780 Ovarian Cancer Cells
PROTAC NAMPT Degrader-1 induces NAMPT degradation with a DC50 value of 217 nM in A2780 cells . In contrast, the next-generation NAMPT PROTAC 632005, which utilizes a cereblon E3 ligase ligand, exhibits a markedly more potent DC50 of <1 nM in Jurkat cells . Another VHL-based degrader, compound C5, demonstrates a DC50 of 31.7 nM in the same A2780 cell line, highlighting that linker and warhead optimization can yield ~7-fold improvements in degradation potency within the same E3 ligase class [1].
| Evidence Dimension | NAMPT degradation DC50 |
|---|---|
| Target Compound Data | 217 nM |
| Comparator Or Baseline | NAMPT PROTAC 632005 (<1 nM); Compound C5 (31.7 nM) |
| Quantified Difference | 632005: >217-fold more potent; C5: 6.8-fold more potent |
| Conditions | A2780 cells (PROTAC NAMPT Degrader-1, C5); Jurkat cells (632005) |
Why This Matters
Users requiring picomolar-to-low nanomolar degradation efficiency should select 632005 or C5, whereas PROTAC NAMPT Degrader-1 offers a moderate-potency tool for studying concentration-dependent degradation effects without immediate complete target ablation.
- [1] Discovery of potent NAMPT-Targeting PROTACs using FK866 as the warhead. Bioorg Med Chem Lett. 2023;92:129393. View Source
